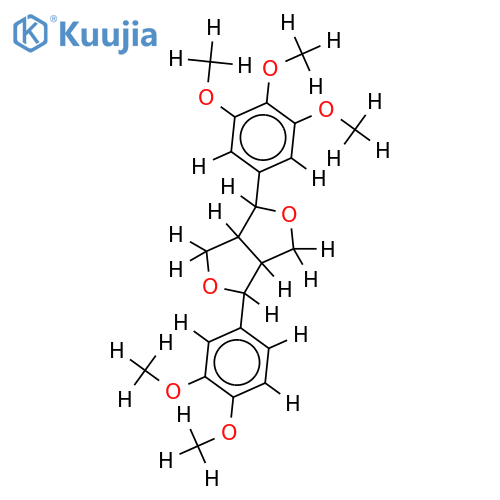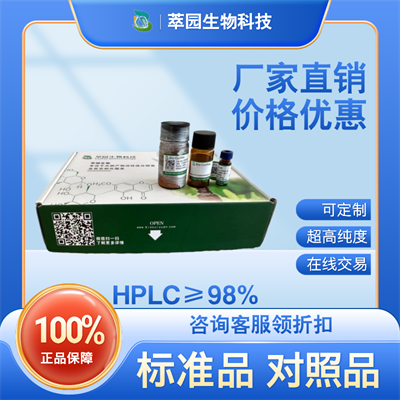Cas no 41689-51-4 ((+)-magnolin)

(+)-magnolin structure
商品名:(+)-magnolin
(+)-magnolin 化学的及び物理的性質
名前と識別子
-
- 5-methoxyeudesmin
- magnolin
- medioresinol dimethyl ether
- Epimagnolin A
- (+)-magnolin
- (1S,3aβ,6aβ)-1β-(3,4-Dimethoxyphenyl)-3a,4,6,6a-tetrahydro-4α-(3,4,5-trimethoxyphenyl)-1H,3H-furo[3,4-c]furan
- (+)-epi-Magnolin
- Epimagnolin
- epi-Magnolin
- 41689-51-4
- (+)-epimagnolin A
- E88989
- (3R,3aS,6S,6aS)-3-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan
- CHEMBL453302
- (1S,3abeta,6abeta)-1beta-(3,4-Dimethoxyphenyl)-3a,4,6,6a-tetrahydro-4alpha-(3,4,5-trimethoxyphenyl)-1H,3H-furo[3,4-c]furan
- BCP10271
- CHOLESTERYLBUTYLETHER
- 3-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan
- FT-0775659
- AKOS032948590
- A911444
- AC-34052
- HY-N5107
- MS-27242
- AKOS040760381
- (1S,3aR,4R,6aR)-1-(3,4-Dimethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)hexahydrofuro[3,4-c]furan
- (3S,3Ar,6R,6aR)-3-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan
- CS-0032387
-
- インチ: InChI=1S/C23H28O7/c1-24-17-7-6-13(8-18(17)25-2)21-15-11-30-22(16(15)12-29-21)14-9-19(26-3)23(28-5)20(10-14)27-4/h6-10,15-16,21-22H,11-12H2,1-5H3/t15-,16-,21+,22-/m0/s1
- InChIKey: MFIHSKBTNZNJIK-FRMGNDQPSA-N
- ほほえんだ: COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC
計算された属性
- せいみつぶんしりょう: 416.184
- どういたいしつりょう: 416.184
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 30
- 回転可能化学結合数: 7
- 複雑さ: 532
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- ぶんしりょう: 416.5
- トポロジー分子極性表面積: 64.6A^2
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.178±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: ほとんど溶けない(0.028 g/l)(25ºC)、
(+)-magnolin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| ChemFaces | CFN90949-10mg |
Epimagnolin A |
41689-51-4 | >=98% | 10mg |
$268 | 2023-09-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S49910-25mg |
(+)-magnolin |
41689-51-4 | 25mg |
¥7002.0 | 2021-09-07 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1610-1 mg |
Epimagnolin A |
41689-51-4 | 99.82% | 1mg |
¥965.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1610-10 mg |
Epimagnolin A |
41689-51-4 | 99.82% | 10mg |
¥2817.00 | 2022-04-26 | |
| ChemFaces | CFN90949-10mg |
Epimagnolin A |
41689-51-4 | >=98% | 10mg |
$268 | 2021-07-22 | |
| A2B Chem LLC | AG15180-100mg |
(1S,3aβ,6aβ)-1β-(3,4-Dimethoxyphenyl)-3a,4,6,6a-tetrahydro-4α-(3,4,5-trimethoxyphenyl)-1H,3H-furo[3,4-c]furan |
41689-51-4 | 98% by HPLC | 100mg |
$4329.00 | 2024-04-20 | |
| TargetMol Chemicals | TN1610-1 ml * 10 mm |
Epimagnolin A |
41689-51-4 | 99.82% | 1 ml * 10 mm |
¥ 1980 | 2024-07-20 | |
| A2B Chem LLC | AG15180-500mg |
(1S,3aβ,6aβ)-1β-(3,4-Dimethoxyphenyl)-3a,4,6,6a-tetrahydro-4α-(3,4,5-trimethoxyphenyl)-1H,3H-furo[3,4-c]furan |
41689-51-4 | 98% by HPLC | 500mg |
$13891.00 | 2024-04-20 | |
| TargetMol Chemicals | TN1610-1mg |
Epimagnolin A |
41689-51-4 | 99.82% | 1mg |
¥ 728 | 2024-07-20 | |
| TargetMol Chemicals | TN1610-50mg |
Epimagnolin A |
41689-51-4 | 99.82% | 50mg |
¥ 6190 | 2024-07-20 |
(+)-magnolin 関連文献
-
Xing Zhang,Fei Qian,Jun-Jie Tan,Fu-Jiang Guo,Marianna Kulka,Jin-Wen Xu,Yi-Ming Li RSC Adv. 2017 7 34236
-
Muhammad Saleem,Hyoung Ja Kim,Muhammad Shaiq Ali,Yong Sup Lee Nat. Prod. Rep. 2005 22 696
-
Ahmed M. Sayed,Seham S. El-Hawary,Usama Ramadan Abdelmohsen,Mosad A. Ghareeb Food Funct. 2022 13 11733
-
R. S. Ward Nat. Prod. Rep. 1995 12 183
-
Robert S. Ward Nat. Prod. Rep. 1997 14 43
41689-51-4 ((+)-magnolin) 関連製品
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:41689-51-4)EpimagnolinA

清らかである:≥98%
はかる:5mg/20mg/50mg
価格 ($):問い合わせ
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:41689-51-4)Epimagnolin A

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ